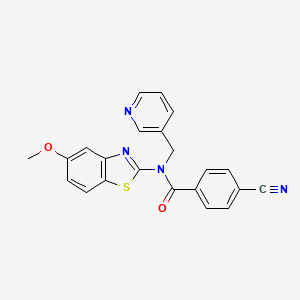

4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Beschreibung

Eigenschaften

Molekularformel |

C22H16N4O2S |

|---|---|

Molekulargewicht |

400.5 g/mol |

IUPAC-Name |

4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |

InChI |

InChI=1S/C22H16N4O2S/c1-28-18-8-9-20-19(11-18)25-22(29-20)26(14-16-3-2-10-24-13-16)21(27)17-6-4-15(12-23)5-7-17/h2-11,13H,14H2,1H3 |

InChI-Schlüssel |

DFAPSRVPHLAGPM-UHFFFAOYSA-N |

SMILES |

O=C(N(C1=NC2=CC(OC)=CC=C2S1)CC3=CC=CN=C3)C4=CC=C(C#N)C=C4 |

Kanonische SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MMV-001239; MMV 001239; MMV001239 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of o-Aminothiophenol

Procedure :

-

o-Aminothiophenol (1 ) reacts with malononitrile (2 ) in the presence of lemon juice (as a natural acid catalyst) under solvent-free grinding conditions.

-

Yield : >85% (reported for analogous benzothiazole syntheses).

Mechanism :

-

Acid-catalyzed nucleophilic attack of the thiol group on malononitrile.

-

Cyclization via elimination of ammonia to form 2-aminobenzothiazole.

Modification for 5-Methoxy Derivative :

-

Substitute o-aminothiophenol with 4-methoxy-2-aminothiophenol to introduce the methoxy group at the 5-position.

Introduction of the Pyridin-3-ylmethyl Group

N-Alkylation of 5-methoxy-1,3-benzothiazol-2-amine with pyridin-3-ylmethyl bromide is critical for installing the second amine substituent.

Alkylation Under Basic Conditions

Procedure :

-

Dissolve 5-methoxy-1,3-benzothiazol-2-amine (1 equiv) and pyridin-3-ylmethyl bromide (1.2 equiv) in anhydrous DMF.

-

Add K₂CO₃ (2 equiv) and stir at 60°C for 12 hours under nitrogen.

-

Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Key Considerations :

-

Excess base ensures deprotonation of the benzothiazole amine, promoting nucleophilic substitution.

-

Competing N,N-dialkylation is minimized by controlling stoichiometry.

Acylation with 4-Cyanobenzoyl Chloride

The final step involves coupling the secondary amine with 4-cyanobenzoyl chloride.

Schotten-Baumann Reaction

Procedure :

Coupling Reagent-Mediated Approach

Alternative Method :

-

Use HATU or EDCl/HOBt as coupling agents for improved efficiency in polar aprotic solvents (e.g., DMF).

-

Conditions : 4-cyanobenzoic acid (1 equiv), HATU (1.2 equiv), DIPEA (2 equiv), room temperature, 6 hours.

Spectral Characterization and Validation

Critical spectroscopic data for the target compound:

1H NMR (400 MHz, CDCl₃) :

-

δ 3.86 (s, 3H, OCH₃),

-

δ 4.98 (s, 2H, NCH₂Py),

-

δ 7.32–8.51 (m, 10H, Ar-H and Py-H),

IR (KBr) :

HRMS (ESI) :

Optimization and Challenges

Analyse Chemischer Reaktionen

MMV001239 durchläuft verschiedene Arten chemischer Reaktionen, darunter die Hemmung des Sterolbiosynthesewegs . Die Verbindung bindet direkt an das Lanosterol-14-alpha-Demethylase-Enzym (TcCyp51) in Trypanosoma cruzi und hemmt den Sterolweg . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen spektrophotometrische Bindungstests und Röntgenkristallographie, um die Bindung des Arzneimittels an sein Ziel zu analysieren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Lanosterol und Eburicol, die sich in den mit MMV001239 behandelten Parasiten ansammeln .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von MMV001239 beinhaltet die Hemmung des Lanosterol-14-alpha-Demethylase-Enzyms (TcCyp51) in Trypanosoma cruzi. Die Verbindung bindet direkt an diese hochkonservierte Region von TcCyp51 und hemmt den Sterolweg. Diese Hemmung führt zur Anhäufung von Lanosterol und Eburicol in den Parasiten, stört ihre Sterolbiosynthese und führt letztendlich zu ihrem Tod. Die molekularen Ziele und Pfade, die an diesem Mechanismus beteiligt sind, umfassen den Sterolbiosyntheseweg und das Lanosterol-14-alpha-Demethylase-Enzym.

Wirkmechanismus

The mechanism of action of MMV001239 involves the inhibition of the lanosterol-14-alpha-demethylase enzyme (TcCyp51) in Trypanosoma cruzi . The compound binds directly to this highly conserved region of TcCyp51, inhibiting the sterol pathway . This inhibition leads to the accumulation of lanosterol and eburicol in the parasites, disrupting their sterol biosynthesis and ultimately causing their death . The molecular targets and pathways involved in this mechanism include the sterol biosynthesis pathway and the lanosterol-14-alpha-demethylase enzyme .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares MMV001239 with structurally or functionally related benzamide derivatives:

Key Observations:

Structural Diversity and Activity: MMV001239’s 5-methoxybenzothiazole and pyridin-3-ylmethyl groups distinguish it from simpler benzamides like Rip-B, which lacks heterocyclic moieties . This structural complexity correlates with its activity in efflux pump-deficient yeast, a feature absent in the dichloro analog (CAS 868230-49-3) . Lecozotan Hydrochloride shares the 4-cyanobenzamide core but incorporates a piperazinyl group, enabling CNS penetration and 5-HT1A antagonism .

Mechanistic Hypotheses: MMV001239’s pyridyl group suggests possible CYP51 inhibition, a common target in antifungal and antiparasitic agents . In contrast, Lecozotan’s 5-HT1A antagonism is well-characterized .

Cytotoxicity Profile :

- MMV001239’s lack of cytotoxicity in mammalian cells contrasts with many benzothiazole derivatives, which often exhibit toxicity due to reactive metabolites . This safety profile is advantageous for drug development.

Efflux Pump Dependence :

- MMV001239’s inactivity in wild-type yeast highlights the role of efflux pumps in drug resistance, a challenge less relevant to Lecozotan (CNS-targeted) or oxadiazole-based antimicrobials .

Research Implications and Limitations

- MMV001239: Further studies are needed to confirm its molecular target (e.g., CYP51) and evaluate efficacy in parasitic models (e.g., Plasmodium or Trypanosoma) .

- Structural Analogs : The dichloro-benzothiazole derivative (CAS 868230-49-3) warrants activity screening to assess if halogenation enhances potency or broadens spectrum .

- Clinical Benchmarks : Lecozotan’s success as a CNS drug underscores the importance of substituent engineering for tissue-specific targeting .

Biologische Aktivität

The compound 4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a novel derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and therapeutic implications, drawing from diverse research findings.

Synthesis of the Compound

The synthesis of This compound typically involves multi-step chemical reactions that integrate benzothiazole and pyridine moieties. The compound can be synthesized through a reaction involving the appropriate benzothiazole derivatives and pyridine-based reagents. The synthetic pathway generally includes:

- Formation of Benzothiazole Core : The initial step involves the synthesis of the 5-methoxy-1,3-benzothiazole structure through cyclization reactions.

- Introduction of Cyano Group : A cyano group is introduced using cyanogen bromide or similar reagents, enhancing the compound's reactivity.

- Pyridine Attachment : The final step involves coupling the pyridine moiety to form the complete structure.

The yield and purity of the synthesized compound are typically confirmed through techniques such as NMR and mass spectrometry.

Anticancer Properties

Research indicates that compounds featuring benzothiazole structures often exhibit significant anticancer activities. For instance, studies have shown that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The specific compound has been evaluated for its cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung adenocarcinoma) .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| PMX610 | HOP-92 | 5.6 | |

| 4i | MCF-7 | 4.2 | |

| 4-cyano-N... | A549 | TBD | Current Study |

Anti-inflammatory Activity

In silico docking studies have suggested that this compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX) , an enzyme involved in inflammatory responses. The binding affinity to 5-LOX was significantly higher compared to cyclooxygenase-2 (COX-2), indicating a potential for selective anti-inflammatory action .

The proposed mechanism of action involves the formation of hydrogen bonds with key amino acids in the active site of the target enzymes. For example, interactions with PHE177 and GLN413 were noted during molecular docking simulations, which may contribute to its inhibitory effects on inflammatory pathways.

Toxicity Assessment

Acute oral toxicity studies are essential for evaluating the safety profile of newly synthesized compounds. Preliminary findings suggest that modifications to enhance lipophilicity may reduce toxicity while maintaining efficacy against targeted pathways .

Case Study 1: In Vitro Evaluation

A recent study assessed the antiproliferative effects of various benzothiazole derivatives, including our compound, using a panel of cancer cell lines. Results showed that compounds with similar structural features exhibited IC50 values ranging from 4 to 10 µM across different cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on identifying key structural components that enhance biological activity revealed that modifications at specific positions on the benzothiazole ring significantly impacted both anticancer and anti-inflammatory activities. For instance, introducing electron-withdrawing groups at certain positions improved binding affinities to target enzymes .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide?

Answer:

The compound can be synthesized via sequential amidation and coupling reactions. A typical approach involves:

- Step 1: Reacting 5-methoxy-1,3-benzothiazol-2-amine with 4-cyanobenzoyl chloride in pyridine to form the intermediate amide .

- Step 2: Introducing the pyridin-3-ylmethyl group via nucleophilic substitution or reductive amination under basic conditions (e.g., NaHCO₃) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol is used to isolate the final product. Reaction progress should be monitored by TLC .

Basic: How is the structural identity of this compound confirmed in academic research?

Answer:

A multi-technique approach is employed:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent connectivity. For example, the pyridinyl methylene group (-CH₂-) appears as a singlet at ~δ 4.8–5.2 ppm .

- Infrared Spectroscopy (IR): Stretching vibrations for the cyano group (~2220 cm⁻¹) and amide carbonyl (~1680 cm⁻¹) are key markers .

- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 403.0824) .

Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?

Answer:

Discrepancies in X-ray diffraction data (e.g., thermal parameters, hydrogen bonding) are addressed by:

- Software Refinement: Using SHELXL for iterative least-squares refinement, adjusting occupancy factors for disordered atoms, and applying riding models for H-atoms .

- Validation Tools: Cross-checking with PLATON or CCDC Mercury to ensure geometric accuracy (e.g., bond angles within ±0.01 Å of expected values) .

- Hydrogen Bond Analysis: For centrosymmetric dimers (common in amides), verify intermolecular interactions (e.g., N–H⋯N or C–H⋯O) using Mercury visualization .

Advanced: What strategies optimize biological activity testing in yeast-based assays?

Answer:

The compound’s anti-microbial or enzyme-inhibitory activity can be assessed via:

- Dose-Response Assays: Serial dilutions (0.1–100 μM) in YPD medium, with optical density (OD₆₀₀) measurements to determine IC₅₀ values .

- Controls: Include wild-type and drug-resistant S. cerevisiae strains to validate target specificity.

- Data Normalization: Use Z-factor analysis to account for plate-to-plate variability in high-throughput screens .

Basic: What purity assessment methods are reliable for this compound?

Answer:

- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm; purity ≥95% is acceptable for biological assays .

- Mass Spectrometry: Compare observed vs. theoretical isotopic patterns to detect impurities (e.g., unreacted starting materials) .

- Elemental Analysis: Carbon, hydrogen, and nitrogen content should deviate ≤0.4% from calculated values .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Answer:

- Substituent Variation: Synthesize derivatives with modified benzothiazole (e.g., 5-ethoxy instead of 5-methoxy) or pyridine (e.g., 4-cyano vs. 3-cyano) groups .

- Biological Testing: Evaluate inhibitory activity against target enzymes (e.g., PFOR in anaerobic pathogens) or cellular models (e.g., macrophage migration assays) .

- Computational Modeling: Use AutoDock or Schrödinger to predict binding affinities and guide rational design .

Advanced: How should researchers address conflicting solubility data in different solvent systems?

Answer:

- Solvent Screening: Test solubility in DMSO (common stock solvent), PBS (for biological assays), and methanol (for crystallization).

- Dynamic Light Scattering (DLS): Detect aggregation in aqueous buffers (particle size >100 nm indicates poor solubility) .

- Co-Solvent Systems: Use PEG-400 or cyclodextrins to enhance solubility without altering bioactivity .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods during synthesis to minimize inhalation of pyridine or benzoyl chloride vapors .

- Waste Disposal: Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

Advanced: What methodologies validate the compound’s mechanism of action in enzyme inhibition?

Answer:

- Enzyme Kinetics: Perform Michaelis-Menten assays (e.g., varying substrate concentrations) to determine inhibition type (competitive/non-competitive) and Kᵢ values .

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to confirm direct interaction with the target enzyme .

- Mutagenesis Studies: Introduce point mutations (e.g., PFOR active-site residues) and assess resistance to inhibition .

Advanced: How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

Answer:

- Force Field Adjustments: Re-optimize docking parameters (e.g., grid box size, ligand flexibility) in software like Glide .

- Solvent Effects: Include explicit water molecules in molecular dynamics simulations to account for hydrophobic interactions .

- Experimental Replicates: Conduct triplicate assays to rule out technical variability, and validate with orthogonal methods (e.g., SPR vs. ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.